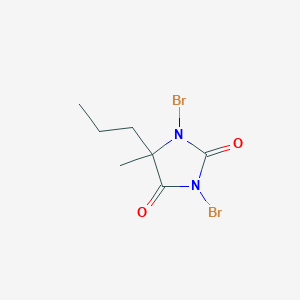
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is a brominated derivative of imidazolidinedione. This compound is characterized by the presence of two bromine atoms, a methyl group, and a propyl group attached to the imidazolidinedione ring. It is a white crystalline solid with applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- typically involves the bromination of 5-methyl-5-propylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 1 and 3 positions of the imidazolidinedione ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .
化学反応の分析
Types of Reactions
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can yield less brominated imidazolidinedione compounds.
科学的研究の応用
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- involves the release of bromine ions, which act as strong oxidizing agents. These bromine ions can disrupt cellular processes in microorganisms, leading to their death. The compound’s effectiveness as a disinfectant is due to its ability to generate hypobromous acid, which is a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione: This compound is similar in structure but has two methyl groups instead of a methyl and a propyl group.
1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: This compound contains chlorine atoms instead of bromine atoms.
5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has an ethyl group instead of a propyl group.
Uniqueness
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the propyl group makes it particularly effective as a disinfectant and antimicrobial agent.
特性
CAS番号 |
445252-34-6 |
|---|---|
分子式 |
C7H10Br2N2O2 |
分子量 |
313.97 g/mol |
IUPAC名 |
1,3-dibromo-5-methyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Br2N2O2/c1-3-4-7(2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
InChIキー |
FGQJXIPTGIQMKA-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(=O)N(C(=O)N1Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


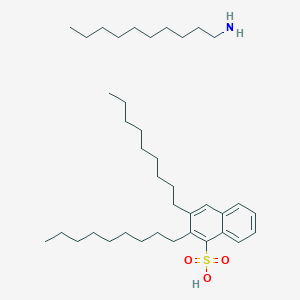
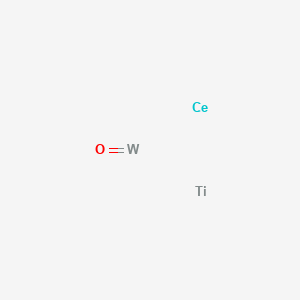
![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
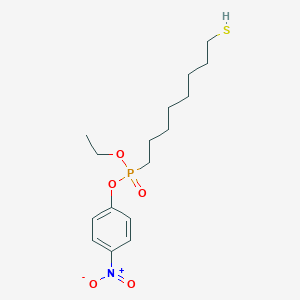
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
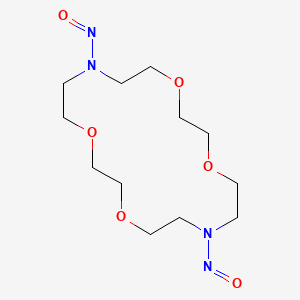
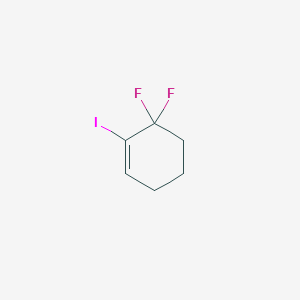
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
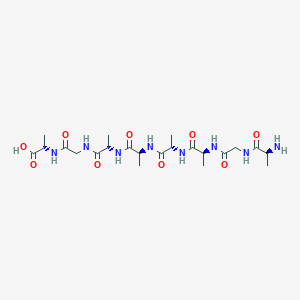
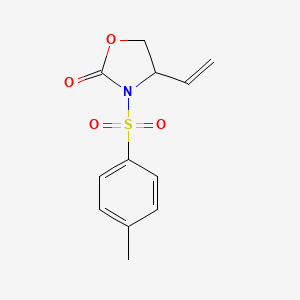
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)

